molecular formula C8H15N B13552497 4-(Prop-1-en-2-yl)piperidine CAS No. 872815-95-7

4-(Prop-1-en-2-yl)piperidine

Cat. No.: B13552497
CAS No.: 872815-95-7
M. Wt: 125.21 g/mol
InChI Key: CPNZOQHJGWRZIV-UHFFFAOYSA-N
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Description

4-(Prop-1-en-2-yl)piperidine is a heterocyclic organic compound that features a piperidine ring substituted with a prop-1-en-2-yl group at the 4-position. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Prop-1-en-2-yl)piperidine can be achieved through several methods. One common approach involves the alkylation of piperidine with an appropriate alkyl halide under basic conditions. For example, reacting piperidine with 1-bromo-2-propene in the presence of a base like potassium carbonate can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale alkylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

4-(Prop-1-en-2-yl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the double bond in the prop-1-en-2-yl group to a single bond, forming 4-(propyl)piperidine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-1-en-2-yl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Scientific Research Applications

4-(Prop-1-en-2-yl)piperidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Prop-1-en-2-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The prop-1-en-2-yl group can enhance the compound’s binding affinity and specificity for these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Prop-2-en-1-yl)piperidine
  • 4-(Prop-2-yn-1-yl)piperidine
  • 4-(But-1-en-2-yl)piperidine

Uniqueness

4-(Prop-1-en-2-yl)piperidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it valuable for specific research and industrial applications .

Properties

CAS No.

872815-95-7

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

4-prop-1-en-2-ylpiperidine

InChI

InChI=1S/C8H15N/c1-7(2)8-3-5-9-6-4-8/h8-9H,1,3-6H2,2H3

InChI Key

CPNZOQHJGWRZIV-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1CCNCC1

Origin of Product

United States

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